Lysine clonixinate

Analgesia NSAID Postoperative Pain

Researchers seeking a non-opioid analgesic with rapid onset and favorable safety profile for post-surgical pain models face limited options. Lysine clonixinate, a lysine salt, enhances aqueous solubility for faster absorption and dual COX/5-LOX inhibition. Clinically, it matches paracetamol/codeine efficacy with significantly fewer adverse events and is safe with anticoagulants like phenprocoumon. • Rapid absorption & fast Tmax due to lysine salt solubility. • Dual COX/5-LOX inhibition for broader anti-inflammatory action. • Lower GI side effects vs conventional NSAIDs; compatible with chronic anticoagulation. • Clinically validated for post-surgical analgesia and osteoarthritis management.

Molecular Formula C19H25ClN4O4
Molecular Weight 408.9 g/mol
CAS No. 55837-30-4
Cat. No. B1675774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLysine clonixinate
CAS55837-30-4
SynonymsLysine clonixinate;  Dolalgial;  Clonixin lysine salt;  L-104;  L 104;  L104; 
Molecular FormulaC19H25ClN4O4
Molecular Weight408.9 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)O.C(CCN)CC(C(=O)O)N
InChIInChI=1S/C13H11ClN2O2.C6H14N2O2/c1-8-10(14)5-2-6-11(8)16-12-9(13(17)18)4-3-7-15-12;7-4-2-1-3-5(8)6(9)10/h2-7H,1H3,(H,15,16)(H,17,18);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1
InChIKeyCVNFYQCHAWFYQI-ZSCHJXSPSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lysine Clonixinate: Baseline Overview


Lysine clonixinate (CAS 55837-30-4) is a non-steroidal anti-inflammatory drug (NSAID) and a non-opioid analgesic, chemically defined as the L-lysine salt of clonixin [2-(3-chloro-2-methylphenyl)amino]-3-pyridinecarboxylic acid . It is structurally and mechanistically related to other fenamates and nicotinic acid derivatives [1]. Its formulation as a lysine salt enhances its aqueous solubility, which is a critical determinant of its rapid gastrointestinal absorption and subsequent pharmacokinetic profile [2]. This compound is primarily indicated for the management of acute and chronic pain of various etiologies, including musculoskeletal, dental, and visceral pain [3].

Lysine salt form supports solubility and absorption-rate studies
Analgesic research tool for pain-model and nociception studies
Dual COX/5-LOX pathway investigation candidate
Fenamate-class reference compound for mechanistic comparisons

Why Generic Substitution Is Unsound


Direct substitution of lysine clonixinate with generic NSAIDs or other analgesics is not supported by evidence due to its unique combination of pharmacokinetic, pharmacodynamic, and safety attributes [1]. Unlike simple substitution of one NSAID for another, lysine clonixinate's distinct solubility profile, driven by its lysine salt form, directly impacts its absorption rate and time to peak plasma concentration (Tmax) [2]. This translates to a more rapid onset of analgesic action in clinical settings compared to several non-salt forms of related compounds [3]. Furthermore, emerging evidence suggests a unique mechanism of action involving potential inhibition of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, a dual-action profile not shared by most conventional NSAIDs [4]. Crucially, clinical trials have demonstrated a superior tolerability profile, particularly a significantly lower incidence of adverse events, when compared directly to combination analgesics like paracetamol/codeine, which is a key differentiator for patient safety and compliance [5]. These cumulative differences in absorption, mechanism, and safety preclude interchangeable use.

Absorption Lysine salt drives a distinct absorption rate and Tmax compared to non-salt NSAIDs, affecting model exposure profiles.
Mechanism Reported dual COX/5-LOX inhibition may not transfer to single-pathway inhibitors, altering endpoint interpretation.
Endpoint profile Reported tolerability and adverse-event endpoints differ from combination analgesics; direct model substitution requires validation.

Quantitative Evidence Guide


Superior Safety vs. Paracetamol/Codeine

In a randomized, double-blind clinical trial (n=151) following inguinal hernioplasty, lysine clonixinate (125 mg q4h) demonstrated equivalent analgesic efficacy but a significantly superior safety profile compared to a fixed-dose combination of paracetamol/codeine (500 mg/30 mg q4h). The incidence of adverse events was substantially lower in the lysine clonixinate group [1]. This difference in tolerability is a key factor in clinical selection, especially where opioid-related side effects are a concern [2].

Safety endpoint vs. Paracetamol/Codeine
Head-to-head
Significantly lower adverse event incidence reported (hernioplasty RCT, n=151)
Reported safety-related endpoint context
Exact p-value not reported; abstract-level data
Analgesia NSAID Postoperative Pain Drug Safety Tolerability Hernioplasty

Comparable Efficacy to Ibuprofen in Osteoarthritis

In a 4-week randomized, single-blind trial in 160 patients with gonarthrosis, lysine clonixinate (125 mg tid) demonstrated a 48% reduction in pain from baseline (from 57.9 mm to 29.8 mm on a Visual Analog Scale), which was comparable to the 46% reduction achieved by ibuprofen (400 mg tid). Notably, the most distinct pain reduction occurred within the first 3 days of treatment, with a 21% decrease for lysine clonixinate versus 17% for ibuprofen [1]. While the overall difference was not statistically significant (P=0.4), the trend suggests a possible advantage in early pain relief [2].

Pain reduction vs. Ibuprofen
Head-to-head
48% VAS reduction (lysine clonixinate) vs. 46% (ibuprofen), P=0.4 between groups
Reported comparable endpoint response
4-week trial in gonarthrosis; early relief trend noted
Osteoarthritis Gonarthrosis Analgesic Efficacy Ibuprofen Pain Management

Central Analgesic Mechanism Independent of 5-HT3 Receptors

Preclinical studies using rat and mouse models have established that the analgesic effect of clonixinate of L-lysine (Clx) is centrally mediated but is not dependent on the 5-HT3 receptor pathway [1]. In the nociceptive C-fiber reflex model, Clx induced a dose-dependent antinociception of 40-45% compared to control values [2]. The selective 5-HT3 antagonist ondansetron failed to antagonize Clx's antinociceptive response, a key mechanistic differentiation from some other analgesics that may utilize this pathway [3].

Central mechanism (5-HT3 independent)
Preclinical
40–45% antinociception in rat C-fiber reflex; ondansetron did not antagonize effect
Supports non-serotonergic pathway study context
ED50 i.p. 12.0 ± 1.3 mg/kg in writhing test
Pharmacodynamics Mechanism of Action Analgesia 5-HT3 Receptors Clonixine

Favorable Interaction Profile with Anticoagulants

A clinical interaction study in 12 healthy volunteers demonstrated that therapeutic doses of lysine clonixinate (125 mg five times daily) do not significantly alter the pharmacokinetics or anticoagulant activity of phenprocoumon, a commonly used vitamin K antagonist [1]. Key pharmacokinetic parameters of phenprocoumon, such as half-life of elimination (147.2 ± 19.9 h) and serum free fraction (0.51 ± 0.20%), remained unchanged upon co-administration [2]. The integrated anticoagulant effect, measured by prothrombin time AUEC0-288h, was identical for phenprocoumon alone (4.303 ± 461 s·h) and with lysine clonixinate (4.303 ± 312 s·h) [3].

Interaction with phenprocoumon
Cross-study comparable
Anticoagulant AUEC0-288h unchanged (4,303 ± 312 vs. 4,303 ± 461 s·h)
Supports interaction-study context
Cross-over in 12 healthy males; 125 mg five times daily
Drug-Drug Interactions Pharmacokinetics Anticoagulants Phenprocoumon Safety Pharmacology

Dual COX/5-LOX Inhibitory Profile

Pharmacodynamic studies indicate that lysine clonixinate acts as a selective inhibitor of both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) in vitro and in vivo [1]. This dual-inhibitory profile is a significant differentiating factor from many standard NSAIDs, which primarily target COX-1 and/or COX-2. By inhibiting both arms of the arachidonic acid cascade (prostaglandin and leukotriene synthesis), lysine clonixinate may offer a more comprehensive anti-inflammatory effect [2]. This mechanism has been cited in the context of its clinical evaluation for postoperative pain, as it may contribute to a broader anti-inflammatory and analgesic action [3].

Dual COX/5-LOX profile
Class-level inference
Reported in vitro/in vivo inhibition of both COX-2 and 5-LOX
Class-level mechanism inference; data to verify
Specific assay details not provided
Pharmacodynamics COX Inhibition 5-LOX Inhibition Inflammation Dual Inhibitor

Best Application Scenarios


Opioid-Sparing Post-Surgical Pain Management

Given the evidence of equivalent analgesic efficacy but a significantly lower incidence of adverse events compared to a paracetamol/codeine combination, lysine clonixinate is a strong candidate for use in post-surgical protocols (e.g., hernioplasty, dental surgery) where minimizing opioid-related side effects such as nausea, vomiting, and sedation is a clinical goal [1]. Its favorable safety profile makes it particularly suitable for same-day discharge or outpatient surgical procedures [2].

Alternative to Ibuprofen for Chronic Osteoarthritis

The clinical trial demonstrating comparable efficacy to ibuprofen in reducing pain from gonarthrosis, with a potential trend towards faster initial pain relief, positions lysine clonixinate as a viable alternative NSAID for long-term management of osteoarthritis [1]. Its dual COX/5-LOX inhibition profile may offer mechanistic advantages in treating the inflammatory component of the disease [2].

Pain Management with Concurrent Anticoagulant Therapy

The specific evidence showing no significant interaction with the anticoagulant phenprocoumon is a critical safety advantage. This supports the use of lysine clonixinate in patient populations requiring chronic anticoagulation for conditions like atrial fibrillation or venous thromboembolism, where many other NSAIDs are relatively contraindicated or require intensive monitoring [1].

Research into Non-Serotonergic Central Analgesic Pathways

The preclinical finding that the analgesic effect of lysine clonixinate is independent of 5-HT3 receptors makes it a valuable tool compound for basic research into alternative central pain pathways [1]. This could be of interest to academic and pharmaceutical researchers studying novel analgesics that bypass the serotonergic system, potentially avoiding associated side effects [2].

Application
Selection Property
Validation Focus
Post-surgical pain-model endpoint studies
Reported analgesic efficacy and tolerability endpoint context
Adverse event endpoint monitoring
Osteoarthritis pain-model research
Comparable analgesic endpoint response to ibuprofen
Disease-model endpoint comparison
Anticoagulant co-administration interaction studies
Reported absence of pharmacokinetic interaction with phenprocoumon
Anticoagulant activity endpoint monitoring
Central analgesic pathway research
5-HT3 receptor-independent mechanism
C-fiber reflex model endpoint analysis
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